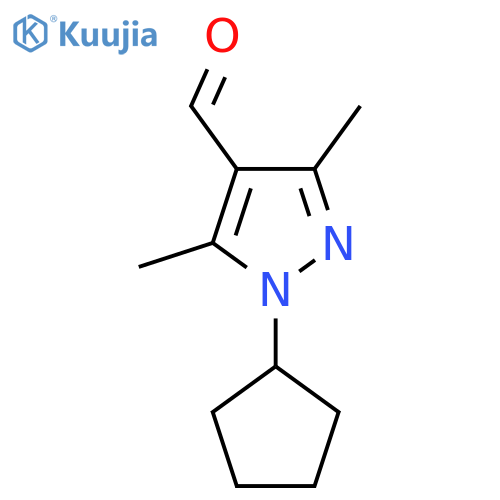

Cas no 1216258-68-2 (1-Cyclopentyl-3,5-dimethyl-1H-pyrazole-4-carbaldehyde)

1-Cyclopentyl-3,5-dimethyl-1H-pyrazole-4-carbaldehyde 化学的及び物理的性質

名前と識別子

-

- 1-Cyclopentyl-3,5-dimethyl-1H-pyrazole-4-carbaldehyde

- 1H-Pyrazole-4-carboxaldehyde, 1-cyclopentyl-3,5-dimethyl-

-

- インチ: 1S/C11H16N2O/c1-8-11(7-14)9(2)13(12-8)10-5-3-4-6-10/h7,10H,3-6H2,1-2H3

- InChIKey: KPKIYUUSLBYAGO-UHFFFAOYSA-N

- SMILES: O=CC1C(C)=NN(C=1C)C1CCCC1

計算された属性

- 水素結合ドナー数: 0

- 氢键受体数量: 2

- 重原子数量: 14

- 回転可能化学結合数: 2

- 複雑さ: 213

- XLogP3: 1.7

- トポロジー分子極性表面積: 34.9

1-Cyclopentyl-3,5-dimethyl-1H-pyrazole-4-carbaldehyde Pricemore >>

| Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |

|---|---|---|---|---|---|---|---|---|

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTQ2668-1G |

1-cyclopentyl-3,5-dimethyl-1H-pyrazole-4-carbaldehyde |

1216258-68-2 | 95% | 1g |

¥ 3,854.00 | 2023-03-30 | |

| Enamine | EN300-1300932-1.0g |

1-cyclopentyl-3,5-dimethyl-1H-pyrazole-4-carbaldehyde |

1216258-68-2 | 1g |

$884.0 | 2023-05-23 | ||

| Enamine | EN300-1300932-0.1g |

1-cyclopentyl-3,5-dimethyl-1H-pyrazole-4-carbaldehyde |

1216258-68-2 | 0.1g |

$779.0 | 2023-05-23 | ||

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTQ2668-100MG |

1-cyclopentyl-3,5-dimethyl-1H-pyrazole-4-carbaldehyde |

1216258-68-2 | 95% | 100MG |

¥ 963.00 | 2023-03-30 | |

| Chemenu | CM489227-1g |

1-Cyclopentyl-3,5-dimethyl-1H-pyrazole-4-carbaldehyde |

1216258-68-2 | 98% | 1g |

$411 | 2023-03-19 | |

| Enamine | EN300-1300932-500mg |

1-cyclopentyl-3,5-dimethyl-1H-pyrazole-4-carbaldehyde |

1216258-68-2 | 500mg |

$397.0 | 2023-09-30 | ||

| Enamine | EN300-1300932-250mg |

1-cyclopentyl-3,5-dimethyl-1H-pyrazole-4-carbaldehyde |

1216258-68-2 | 250mg |

$381.0 | 2023-09-30 | ||

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTQ2668-5G |

1-cyclopentyl-3,5-dimethyl-1H-pyrazole-4-carbaldehyde |

1216258-68-2 | 95% | 5g |

¥ 11,563.00 | 2023-03-30 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTQ2668-10G |

1-cyclopentyl-3,5-dimethyl-1H-pyrazole-4-carbaldehyde |

1216258-68-2 | 95% | 10g |

¥ 16,625.00 | 2023-03-30 | |

| Enamine | EN300-1300932-0.25g |

1-cyclopentyl-3,5-dimethyl-1H-pyrazole-4-carbaldehyde |

1216258-68-2 | 0.25g |

$814.0 | 2023-05-23 |

1-Cyclopentyl-3,5-dimethyl-1H-pyrazole-4-carbaldehyde 関連文献

-

Yanying Rao,Qingfeng Chen,Fanjuan Kong,Jian Dong,Weiping Qian Anal. Methods, 2011,3, 1969-1974

-

Ren-Hao Cheng,Honghao Cai,Yu-Ren Huang,Xiaohong Cui,Zhong Chen,Hsuan-Ying Chen,Shangwu Ding Phys. Chem. Chem. Phys., 2021,23, 10899-10908

-

Paola Calcagnile,Tommaso Dattoma,Elisa Scarpa,Antonio Qualtieri,Laura Blasi,Francesco Rizzi RSC Adv., 2017,7, 15964-15970

-

Shunsuke Kanai,Ippei Nagahara,Yusuke Kita,Keigo Kamata Chem. Sci., 2017,8, 3146-3153

-

MeiLing Zou,JunFeng Zhang,Han Zhu,MingLiang Du,QingFa Wang,Ming Zhang,XiangWen Zhang J. Mater. Chem. A, 2015,3, 12149-12153

-

Fan Yang,Xiurong Yang Analyst, 2014,139, 6122-6125

-

Charlotte E. Willans,Sara French,Leonard J. Barbour,Jan-André Gertenbach,Peter C. Junk,Gareth O. Lloyd,Jonathan W. Steed Dalton Trans., 2009, 6480-6482

-

Laura Rubio-Pérez,Manuel Iglesias,Julen Munárriz,Victor Polo,Pablo J. Sanz Miguel,Jesús J. Pérez-Torrente Chem. Commun., 2015,51, 9860-9863

1-Cyclopentyl-3,5-dimethyl-1H-pyrazole-4-carbaldehydeに関する追加情報

Introduction to 1-Cyclopentyl-3,5-dimethyl-1H-pyrazole-4-carbaldehyde (CAS No. 1216258-68-2)

1-Cyclopentyl-3,5-dimethyl-1H-pyrazole-4-carbaldehyde is a heterocyclic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research due to its unique structural properties and potential biological activities. This compound, identified by the CAS number 1216258-68-2, belongs to the pyrazole class of molecules, which are well-documented for their diverse pharmacological applications. The presence of a cyclopentyl group and dimethyl substituents at the 3 and 5 positions of the pyrazole ring contributes to its distinct chemical profile, making it a valuable scaffold for further derivatization and investigation.

The structural framework of 1-Cyclopentyl-3,5-dimethyl-1H-pyrazole-4-carbaldehyde incorporates a reactive aldehyde functional group at the 4-position of the pyrazole ring. This aldehyde moiety serves as a versatile handle for chemical modifications, enabling the synthesis of various derivatives through condensation reactions, oxidation processes, or functional group interconversions. Such modifications are crucial in drug discovery pipelines, where lead optimization often involves altering specific functional groups to enhance potency, selectivity, or metabolic stability.

In recent years, there has been growing interest in pyrazole derivatives as potential therapeutic agents due to their ability to interact with multiple biological targets. Studies have highlighted the pharmacological relevance of pyrazole-based compounds in addressing conditions such as inflammation, infectious diseases, and metabolic disorders. The cyclopentyl substituent in 1-Cyclopentyl-3,5-dimethyl-1H-pyrazole-4-carbaldehyde is particularly noteworthy, as it can influence both the electronic properties and steric environment of the molecule. This feature makes it an attractive candidate for designing molecules with improved pharmacokinetic profiles.

One of the most compelling aspects of 1-Cyclopentyl-3,5-dimethyl-1H-pyrazole-4-carbaldehyde is its potential role in the development of novel agrochemicals. Pyrazole derivatives have been extensively explored for their herbicidal and fungicidal properties, and the introduction of bulky substituents like cyclopentyl can enhance binding affinity to biological enzymes involved in plant growth regulation. Recent research has demonstrated that compounds with similar structural motifs exhibit promising activity against resistant fungal strains, underscoring the importance of exploring new derivatives.

The synthesis of 1-Cyclopentyl-3,5-dimethyl-1H-pyrazole-4-carbaldehyde typically involves multi-step organic reactions starting from readily available precursors. The formation of the pyrazole core can be achieved through condensation reactions between hydrazine derivatives and α-haloketones or β-ketoesters. Subsequent functionalization at the 3 and 5 positions requires careful selection of reagents to ensure regioselectivity. The introduction of the aldehyde group at the 4-position is often accomplished via oxidation or formylation strategies. Advances in synthetic methodologies have enabled more efficient and scalable production processes for such complex molecules.

The biological evaluation of 1-Cyclopentyl-3,5-dimethyl-1H-pyrazole-4-carbaldehyde has revealed several interesting interactions with target proteins. Computational studies using molecular docking have predicted potential binding modes with enzymes such as cytochrome P450 monooxygenases and kinases, which are critical in drug metabolism and signal transduction pathways. Experimental validation through enzyme inhibition assays has confirmed these predictions, providing insights into possible mechanisms of action. These findings are particularly relevant in designing drugs with enhanced bioavailability and reduced off-target effects.

From a medicinal chemistry perspective, 1-Cyclopentyl-3,5-dimethyl-1H-pyrazole-4-carbaldehyde serves as an excellent starting point for structure-based drug design. The combination of cyclopentyl and dimethyl groups creates a rigid scaffold that can be further modified to optimize binding interactions. For instance, replacing one or both methyl groups with heteroatoms like nitrogen or oxygen could introduce additional hydrogen bonding capabilities without significantly altering overall shape complementarity with biological targets. Such modifications are often employed to improve solubility while maintaining potency.

The aldehyde functionality at the 4-position also opens up possibilities for covalent drug design strategies. By reacting this compound with nucleophiles such as amines or thiols present on biomolecules like peptides or proteins, irreversible binding can be achieved—enhancing target engagement duration compared to traditional non-covalent inhibitors. This approach has been successfully applied in developing antiviral agents where long-lasting inhibition is desired due to slow viral replication rates.

In conclusion,1-Cyclopentyl-3,5-dimethyl-1H-pyrazole-4-carbaldehyde (CAS No.1216258-68-2) represents a promising chemical entity with diverse applications across pharmaceuticals and agrochemicals fields Its unique structural features offer opportunities for innovative drug development through both synthetic chemistry modifications biologically guided optimization efforts The continued exploration its derivatives will likely yield valuable insights into novel therapeutic interventions addressing unmet medical needs current time period Forward-looking research endeavors leveraging computational biology high-throughput screening technologies may accelerate discovery process unlocking full potential this versatile scaffold future applications span wide range therapeutic areas including oncology immunomodulation metabolic disorders highlighting importance continued investment basic applied sciences exploration novel molecular entities like one described here will ultimately contribute progress human health improvement global scale

1216258-68-2 (1-Cyclopentyl-3,5-dimethyl-1H-pyrazole-4-carbaldehyde) Related Products

- 178181-74-3(L-Norvaline, N-[(9H-fluoren-9-ylmethoxy)carbonyl]-5-hydroxy-, phenylmethyl ester)

- 2172605-07-9(4,4-difluoro-1-1-(hydroxymethyl)-3-methoxycyclobutylcyclohexan-1-ol)

- 1260808-16-9(1-2-(trifluoromethoxy)phenylcyclohexane-1-carboxylic acid)

- 147383-98-0((s)-a-Amino-3,4-dimethoxybenzeneacetic acid)

- 1189886-32-5(N-(4-bromophenyl)-2-[2-(3-methylphenyl)-3-oxo-1,4,8-triazaspiro[4.5]dec-1-en-8-yl]acetamide)

- 1261482-22-7(3,4'-Bis(trifluoromethyl)-4-methoxybiphenyl)

- 2172468-65-2(3-{4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)oxolan-3-ylformamido}pentanoic acid)

- 1824271-04-6(2-Fluoro-4-methyl-3-(trifluoromethyl)benzoyl chloride)

- 1171086-95-5(3-tert-butyl-1,2-oxazol-5-amine hydrochloride)

- 2136429-09-7(methyl (3S)-3-amino-3-{spiro2.2pentan-1-yl}propanoate)